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molecular formula C7H6BrFS B1524606 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene CAS No. 453566-03-5

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Cat. No. B1524606
M. Wt: 221.09 g/mol
InChI Key: UGPADPFJPFQOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076324B2

Procedure details

50.0 g of 1-bromo-3,5-difluorobenzene and 18.2 g sodium methanethiolate were stirred at 150° C. for 15 min in 300 ml of anhydrous DMF. Subsequently, the mixture was cooled to room temperature, poured onto 1 l of saturated aqueous ammonium chloride solution and extracted three times with 200 ml each of EA. The combined organic phases were dried over magnesium sulfate and the solvent was removed in vacuo. 48.5 g of the title compound were obtained as a pale yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[C:4]([F:9])[CH:3]=1.[CH3:10][S-:11].[Na+].[Cl-].[NH4+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([S:11][CH3:10])[CH:5]=[C:4]([F:9])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Name
Quantity
18.2 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml each of EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)SC)F
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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